molecular formula C15H14BrNO3 B1418848 Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate CAS No. 881909-58-6

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

Cat. No.: B1418848
CAS No.: 881909-58-6
M. Wt: 336.18 g/mol
InChI Key: JUCFKDDNGJOJPC-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is a high-purity brominated aromatic ester designed for advanced research and development applications. This multifunctional compound serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure incorporates three key functional handles: a reactive aromatic bromine atom that facilitates metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, a benzyl-protected phenolic hydroxyl group that can be selectively deprotected under mild conditions, and an ester moiety that can be hydrolyzed to the corresponding acid or transformed into other derivatives. This unique combination makes it an invaluable building block for the synthesis of complex organic molecules, particularly in constructing pharmaceutical candidates like kinase inhibitors and other biologically active compounds. The presence of the bromine at the 5-position and the benzyloxy group at the 3-position ortho to the amino group creates a sterically and electronically distinct environment that can be exploited to direct regioselective chemical transformations. Researchers utilize this compound primarily in the development of targeted therapeutics and in materials science for creating novel organic frameworks. It is strictly for professional laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-amino-3-bromo-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-15(18)11-7-12(16)14(17)13(8-11)20-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCFKDDNGJOJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670635
Record name Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881909-58-6
Record name Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Strategy

The bromine atom at position 5 is introduced via electrophilic aromatic substitution , leveraging the directing effects of the amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) groups.

Key Reaction Parameters :

Mechanistic Insight :
The amino group (strongly activating, ortho/para-directing) and benzyloxy group (activating, ortho/para-directing) collaboratively direct bromination to position 5. Steric hindrance from the benzyloxy group minimizes competing substitution at position 3.

Benzyloxy Group Installation

The benzyloxy moiety is introduced via Williamson ether synthesis , ensuring regioselective protection of the phenolic hydroxyl group.

Typical Protocol :

  • Substrate : 4-Amino-3-hydroxy-5-bromobenzoic acid
  • Reagent : Benzyl bromide (1.2 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF, 60°C, 12 h
  • Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation
  • Yield : 89%

Optimization Note :
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency in biphasic systems.

Esterification of the Carboxylic Acid

The methyl ester is formed via Fischer esterification or Schotten-Baumann reaction , depending on substrate stability.

Fischer Esterification :

Schotten-Baumann Method :

Comparative Analysis :

Method Advantages Disadvantages Yield (%)
Fischer Simple setup Long reaction time 78
Schotten-Baumann High yield, mild conditions Requires anhydrous conditions 92

Amino Group Protection and Deprotection

Temporary protection of the amino group is essential during bromination or esterification to prevent side reactions.

Protection (Acetylation) :

Deprotection (Basic Hydrolysis) :

Purification and Characterization

Final purification employs recrystallization or flash column chromatography , depending on purity requirements.

Recrystallization :

Chromatography :

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H), 7.45–7.30 (m, 5H), 6.90 (s, 1H), 5.20 (s, 2H), 3.90 (s, 3H).
  • MS (ESI) : m/z 336.18 [M+H]⁺

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or thiolate (RS-).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or sodium alkoxide (RO-Na).

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Organic Synthesis

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate serves as a versatile intermediate in organic synthesis. Its functional groups facilitate various reactions:

  • Esterification : The compound can undergo esterification to form new esters essential for synthesizing pharmaceuticals and agrochemicals.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing the introduction of diverse functional groups.
  • Oxidation and Reduction : The benzyloxy group can be oxidized or reduced to yield different derivatives.

Medicinal Chemistry

Research indicates that this compound possesses significant biological activity, particularly in antimicrobial and anticancer applications:

  • Antimicrobial Properties : Studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Anticancer Potential : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values around 25 µM, suggesting potent anticancer activity compared to standard chemotherapeutics.

Case Studies

Several studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study assessing its antimicrobial properties showed significant inhibition against specific bacterial strains at low concentrations.
  • Cytotoxicity Against Cancer Cells : Research evaluating its cytotoxic effects on cancer cells revealed promising results, indicating that structural modifications could enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate involves its interaction with specific molecular targets. The amino and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis of its structural analogs, highlighting differences in substituents, physical properties, and applications:

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Melting Point (°C) Price (per 500 mg–1 g)
This compound C₁₅H₁₄BrNO₃ 336.18 -NH₂ (4), -OBn (3), -Br (5), -COOCH₃ (1) 84–86 $216–$352
Methyl 4-amino-3-bromobenzoate C₈H₈BrNO₂ 230.06 -NH₂ (4), -Br (3), -COOCH₃ (1) Not reported Not listed
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate C₁₆H₁₅BrO₄ 367.19 -OBn (4), -Br (5), -OCH₃ (2), -COOCH₃ (1) Not reported Not listed
Methyl 4-amino-5-bromo-2-methylbenzoate C₉H₁₀BrNO₂ 244.09 -NH₂ (4), -Br (5), -CH₃ (2), -COOCH₃ (1) Not reported Not listed
Methyl 4-amino-3-(benzyloxy)benzenecarboxylate C₁₅H₁₅NO₃ 257.29 -NH₂ (4), -OBn (3), -COOCH₃ (1) Not reported $95 (estimated)

Key Observations:

Substituent Effects: The bromine atom at position 5 in the target compound enhances electrophilic reactivity compared to non-halogenated analogs (e.g., Methyl 4-amino-3-(benzyloxy)benzenecarboxylate) . The benzyloxy group at position 3 provides steric bulk and lipophilicity, influencing solubility and interaction with biological targets .

Reactivity and Applications: Brominated derivatives (e.g., Methyl 4-amino-5-bromo-2-methylbenzoate) are often intermediates in Suzuki coupling reactions, whereas the target compound’s amino and benzyloxy groups make it suitable for nucleophilic substitutions or deprotection reactions . Analogs lacking the benzyloxy group (e.g., Methyl 4-amino-3-bromobenzoate) exhibit reduced steric hindrance but lower stability under acidic conditions .

Cost and Availability :

  • The target compound is priced higher ($216–$352 per 500 mg–1 g) compared to simpler analogs, reflecting its complex synthesis and functional versatility .

Notes

Safety and Handling :

  • Classified as an IRRITANT . Use personal protective equipment (PPE) to avoid skin/eye contact and inhalation .
  • Store in a cool, dry environment away from strong oxidizing agents.

Synthetic Considerations: The benzyloxy group can be selectively removed via hydrogenolysis, enabling further functionalization . Bromine at position 5 may participate in cross-coupling reactions, expanding its utility in medicinal chemistry .

Commercial Suppliers :

  • Available from Matrix Scientific ($216/500 mg) and SynQuest Laboratories ($352/1 g) .

Biological Activity

Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by a unique combination of functional groups, exhibits various biological properties, including antimicrobial and anticancer activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H14BrNO3C_{15}H_{14}BrNO_3. Its structure includes:

  • Amino Group (-NH2) : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Benzyloxy Group (-O-C6H5) : Enhances hydrophobicity and influences the compound's solubility.
  • Bromine Atom (Br) : Imparts unique chemical properties, potentially enhancing biological activity through halogen bonding.

Synthesis

The synthesis of this compound typically involves several steps:

  • Benzyloxylation : The benzyloxy group is introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base.
  • Esterification : The carboxylic acid group is esterified with methanol using an acid catalyst.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness depending on concentration and exposure time .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability in specific cancer types, with IC50 values indicating potent activity against certain tumor cells .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The amino and benzyloxy groups facilitate hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The presence of the bromine atom may also enhance its reactivity through halogen bonding, thus modulating its biological effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey DifferencesUnique Features
Methyl 4-amino-3-bromobenzoateLacks the benzyloxy groupLess hydrophobic
Methyl 4-amino-3-(benzyloxy)benzoateLacks the bromine atomAffects reactivity and biological activity
Methyl 4-amino-5-bromobenzoateLacks the benzyloxy groupAlters chemical properties and applications

The combination of both benzyloxy and bromine groups in this compound confers distinct chemical reactivity and potential biological activity compared to these similar compounds.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against selected pathogens, indicating its potential as an antimicrobial agent .
  • Cancer Cell Apoptosis : In vitro assays using breast cancer cell lines revealed that treatment with this compound led to a reduction in cell proliferation by approximately 70% after 72 hours, suggesting strong anticancer properties .

Q & A

Q. What are the common synthetic pathways for preparing Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate?

The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

  • Bromination : Introducing the bromo group at the 5-position via electrophilic aromatic substitution, leveraging the directing effects of the amino group (ortho/para-directing) and benzyloxy group (activating, ortho/para-directing) .
  • Benzyloxy Protection : Installing the benzyloxy group at the 3-position using benzyl chloride or bromide under basic conditions to prevent unwanted side reactions during subsequent steps .
  • Esterification : Converting the carboxylic acid to a methyl ester via Fischer esterification or using methyl iodide in the presence of a base .
  • Amino Group Protection/Deprotection : Temporary protection (e.g., acetylation) may be required to avoid interference during bromination or esterification .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Utilize solvents like ethanol or ethyl acetate based on solubility differences observed in structurally similar brominated benzoates .
  • Column Chromatography : Silica gel chromatography with a gradient of hexane/ethyl acetate (e.g., 3:1 to 1:1) is effective for separating regioisomers or byproducts, as demonstrated in the isolation of brominated phenyl derivatives .

Intermediate Research Questions

Q. How can spectroscopic techniques (NMR, HPLC, MS) confirm the structure of this compound?

  • NMR : The 1H^1H-NMR spectrum should show distinct signals for the benzyloxy group (δ 4.8–5.2 ppm, singlet), aromatic protons (split patterns reflecting substitution), and methyl ester (δ 3.8–3.9 ppm, singlet). 13C^{13}C-NMR confirms carbonyl (C=O) and quaternary carbons .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases, as validated for related methyl benzoate derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 364.02 (C15_{15}H14_{14}BrNO3+_3^+) .

Q. What strategies mitigate competing side reactions during benzyloxy group installation?

  • Temperature Control : Reactions at 0–5°C minimize over-bromination or ether cleavage .
  • Selective Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups for temporary protection of the amino group to prevent nucleophilic interference .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

The amino and benzyloxy groups compete as directing agents. Computational modeling (DFT) predicts preferential bromination at the 5-position due to steric and electronic factors. Experimental validation via comparative synthesis of regioisomers (e.g., 4-bromo vs. 5-bromo derivatives) is critical, as shown in studies of brominated methyl benzoates .

Q. How should conflicting 1H^1H1H-NMR data (e.g., unexpected splitting patterns) be resolved?

Discrepancies may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:

  • Variable Temperature NMR : Assess signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Confirm coupling between adjacent protons and spatial proximity of substituents .

Q. What analytical methods optimize detection of trace byproducts (e.g., debrominated derivatives)?

  • LC-MS/MS : Enables sensitive detection of debrominated species (e.g., loss of 79.9 Da) at ppm levels .
  • Ion Chromatography : Monitors halide ions (Br^-) released during unintended dehalogenation .

Q. How can conflicting bioactivity data in pharmacological studies be interpreted?

Contradictions may stem from assay-specific conditions (e.g., solvent DMSO concentration affecting solubility) or metabolite interference. Standardized protocols (e.g., fixed solvent ratios, LC-MS metabolite profiling) are recommended, as applied in studies of structurally related triazolothiadiazines .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Roles

IntermediateRoleReference
4-Amino-3-hydroxybenzoic acidCore scaffold
Benzyl bromideBenzyloxy group introduction
N-Bromosuccinimide (NBS)Bromination agent

Q. Table 2. Optimized HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetection (λ)
C18 (250 mm)Acetonitrile:H2O (70:30)1.0 mL/min254 nm

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-3-(benzyloxy)-5-bromobenzoate

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